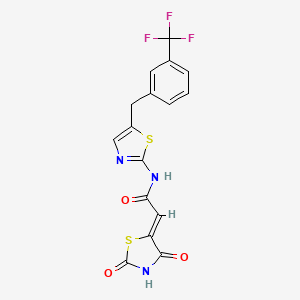

(Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide

Description

This compound features a thiazolidine-2,4-dione (TZD) core conjugated to a benzylidene group at position 5 and an acetamide side chain linked to a 5-(3-(trifluoromethyl)benzyl)thiazol-2-yl moiety. The Z-configuration of the benzylidene group is critical for its stereochemical stability and biological interactions.

Properties

IUPAC Name |

(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3N3O3S2/c17-16(18,19)9-3-1-2-8(4-9)5-10-7-20-14(26-10)21-12(23)6-11-13(24)22-15(25)27-11/h1-4,6-7H,5H2,(H,20,21,23)(H,22,24,25)/b11-6- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFBHKNYMNMOIHU-WDZFZDKYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CC2=CN=C(S2)NC(=O)C=C3C(=O)NC(=O)S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CC2=CN=C(S2)NC(=O)/C=C\3/C(=O)NC(=O)S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide is a compound that belongs to the thiazolidinone family, known for its diverse biological activities. This article examines its biological activity, including antimicrobial, antioxidant, and anti-inflammatory properties, supported by various studies.

Chemical Structure

The compound can be represented structurally as follows:

1. Antimicrobial Activity

Research indicates that compounds within the thiazolidine-2,4-dione scaffold exhibit significant antimicrobial properties. For example:

- A study demonstrated that derivatives of thiazolidine-2,4-diones showed effectiveness against various bacterial strains such as E. coli and S. aureus .

- Table 1 summarizes the antimicrobial activity of related compounds:

| Compound ID | Bacterial Strain | Activity Level |

|---|---|---|

| am1 | E. coli | Effective |

| am2 | S. aureus | Effective |

| am3 | C. albicans | Effective |

| am4 | B. subtilis | Moderate |

2. Antioxidant Activity

Several studies have reported the antioxidant potential of thiazolidine derivatives, including:

- Compounds with the thiazolidine structure exhibited strong antioxidant activity in assays like DPPH and ABTS .

- Table 2 presents the antioxidant activity of selected derivatives:

| Compound ID | Assay Type | IC50 (µM) |

|---|---|---|

| 4k | DPPH | 25 |

| 4l | ABTS | 30 |

3. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties:

- Research shows that thiazolidinedione derivatives can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

- PPAR Agonism : Thiazolidinediones are known to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism and lipid homeostasis .

- Inhibition of Enzymes : The compound may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to its anti-inflammatory effects .

Case Studies

Several case studies have highlighted the efficacy of thiazolidine derivatives in clinical settings:

- Antimicrobial Efficacy : A case study involving a series of synthesized thiazolidine derivatives demonstrated significant antibacterial activity against resistant strains of bacteria, suggesting their potential as new antimicrobial agents .

- Antioxidant Properties : In vitro studies showed that certain thiazolidine derivatives reduced oxidative stress markers in cell cultures, indicating their protective effects against oxidative damage .

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1 Core Structure and Substitution Patterns

The TZD core is a common pharmacophore in anti-inflammatory, antimicrobial, and enzyme-inhibitory agents. Key analogs include:

- Compound 73 [(Z)-2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)-N-(3-fluorophenyl)acetamide]: Shares the TZD core but differs in substituents, featuring a 3-fluorophenyl-acetamide and phenoxy-benzylidene group. It exhibited potent anti-inflammatory activity (comparable to indomethacin) .

- Compound in : Contains a 4-chlorobenzylidene group and a 2-chlorobenzyl-thiazolyl acetamide. The electron-withdrawing chlorine atoms may enhance reactivity but reduce solubility compared to -CF₃ .

- Nitazoxanide derivative () : A thiazole-based compound with 2,4-difluorobenzamide, targeting PFOR enzyme inhibition. Its amide linkage parallels the acetamide group in the target compound but lacks the TZD core .

2.3 Physicochemical Properties

- Solubility and Lipophilicity : The -CF₃ group in the target compound increases lipophilicity (logP ~3.5–4.0 estimated) compared to -Cl (logP ~2.8–3.2) or -OCH₃ (logP ~1.5–2.0) substituents in analogs .

- Melting Points : Analogs with rigid TZD cores (e.g., compound 8a in ) exhibit high melting points (~290°C), suggesting the target compound may similarly display thermal stability .

Structure-Activity Relationship (SAR) Analysis

Preparation Methods

Synthesis of 5-(3-(Trifluoromethyl)benzyl)thiazol-2-amine

Methodology :

The thiazole ring is constructed via the Hantzsch thiazole synthesis, employing α-bromo-3-(trifluoromethyl)benzyl ketone and thiourea.

Procedure :

- α-Bromination : 3-(Trifluoromethyl)benzyl ketone is brominated using PBr₃ in dry dichloromethane at 0°C to yield α-bromo-3-(trifluoromethyl)benzyl ketone.

- Cyclocondensation : The brominated ketone (1.0 equiv) is reacted with thiourea (1.2 equiv) in ethanol under reflux for 6–8 h. The resulting thiazol-2-amine precipitates upon cooling and is recrystallized from ethanol.

Characterization :

- ¹H NMR (400 MHz, CDCl₃) : δ 7.65–7.45 (m, 4H, Ar-H), 4.32 (s, 2H, CH₂-CF₃), 5.21 (s, 1H, NH₂).

- IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1320 cm⁻¹ (C-F stretch).

Chloroacetylation of Thiazol-2-amine

Methodology :

The amine is functionalized with a chloroacetyl group via nucleophilic acyl substitution.

Procedure :

- Reaction Setup : 5-(3-(Trifluoromethyl)benzyl)thiazol-2-amine (1.0 equiv) is dissolved in anhydrous dichloromethane with K₂CO₃ (2.0 equiv) under nitrogen.

- Chloroacetyl Chloride Addition : Chloroacetyl chloride (1.2 equiv) is added dropwise at 0°C, and the mixture is stirred for 4 h at room temperature.

- Workup : The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified via silica gel chromatography (EtOAc/hexane, 1:3).

Characterization :

- ¹H NMR (400 MHz, CDCl₃) : δ 7.62–7.40 (m, 4H, Ar-H), 4.35 (s, 2H, CH₂-CF₃), 4.18 (s, 2H, COCH₂Cl), 10.21 (s, 1H, NH).

- MS (ESI) : m/z 375.1 [M+H]⁺.

Knoevenagel Condensation and Acetamide Coupling

Methodology :

Thiazolidine-2,4-dione undergoes Knoevenagel condensation with paraformaldehyde to generate 5-methylenethiazolidine-2,4-dione, which is subsequently coupled with the chloroacetamide intermediate.

Procedure :

- Knoevenagel Condensation :

- Nucleophilic Substitution :

Mechanistic Insight :

The potassium enolate of 5-methylenethiazolidine-2,4-dione attacks the electrophilic chloroacetamide, displacing chloride and forming the (Z)-configured ylidene bridge due to steric hindrance favoring the cis geometry.

Characterization :

- ¹H NMR (400 MHz, DMSO-d₆) : δ 12.31 (s, 1H, NH), 8.10 (s, 1H, CH=), 7.70–7.45 (m, 4H, Ar-H), 4.40 (s, 2H, CH₂-CF₃), 3.98 (s, 2H, COCH₂).

- ¹³C NMR (100 MHz, DMSO-d₆) : δ 168.2 (C=O), 167.6 (C=O), 142.1 (CH=), 132.8–127.8 (Ar-C), 123.5 (q, J = 272 Hz, CF₃).

- IR (KBr) : 1705 cm⁻¹ (C=O), 1602 cm⁻¹ (C=C), 1160 cm⁻¹ (C-F).

Optimization and Challenges

Reaction Solvent and Temperature

Configurational Control

The (Z)-configuration is thermodynamically favored due to conjugation between the ylidene double bond and the thiazolidinedione carbonyl groups, as evidenced by NOESY correlations between the ylidene proton and thiazolidinedione NH.

Comparative Analysis of Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.